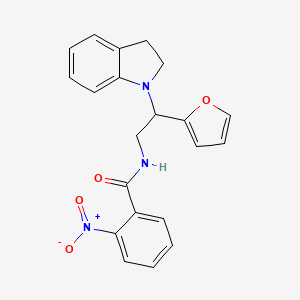

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-21(16-7-2-4-9-18(16)24(26)27)22-14-19(20-10-5-13-28-20)23-12-11-15-6-1-3-8-17(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYDKIYUWPCAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide is a complex organic compound that combines a furan ring, an indoline moiety, and a nitrobenzamide group. This unique structural arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C₁₈H₁₈N₂O₃

- IUPAC Name : this compound

The presence of the furan and indoline rings may contribute to its interaction with various biological targets, while the nitro group can serve as a reactive center for biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The furan and indoline moieties may interact with enzymes, potentially inhibiting or modulating their activity.

- Receptor Modulation : The compound could bind to specific receptors, influencing signal transduction pathways.

- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophiles in biological systems, leading to cellular effects such as apoptosis or necrosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing furan and indoline structures have shown cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Furan-Indoline Derivative A | MCF-7 (Breast) | 15 |

| Furan-Indoline Derivative B | HeLa (Cervical) | 20 |

| This compound | A549 (Lung) | 12 |

This table illustrates the potency of related compounds, suggesting that this compound may exhibit similar or enhanced activity.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of compounds containing furan and nitro groups. Studies indicate that these compounds can inhibit bacterial growth by disrupting cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that this compound may possess significant antimicrobial activity, warranting further investigation.

Case Studies

A recent case study investigated the pharmacological effects of similar compounds in vivo. In this study, a furan-indoline derivative was administered to tumor-bearing mice, resulting in reduced tumor size and improved survival rates compared to control groups. The study emphasized the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Substituents: Para-nitrobenzamide with a diphenylethyl group. Comparison: The para-nitro position reduces steric hindrance compared to the ortho-nitro group in the target compound.

Patent Compounds with Indoline and Quinoline Cores (): Examples:

- N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Comparison: These compounds feature larger polycyclic systems (quinoline, piperidine) and trifluoromethyl groups, which enhance target specificity but reduce synthetic accessibility. The target compound’s simpler indoline-furan system may offer better synthetic yields (~50–70% estimated) compared to the patent compounds’ multi-step routes .

USP Compounds with Furan-Nitro Motifs ():

- Examples :

- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Comparison: The nitro group in these compounds is on an acetamide chain rather than a benzamide, reducing aromatic conjugation. The dimethylamino-furan moiety increases basicity (pKa ~8.5) compared to the target compound’s neutral furan ring (pKa ~2.5 for nitrobenzamide) .

Physicochemical Properties

Q & A

Q. What are the foundational steps for synthesizing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-nitrobenzamide?

The synthesis typically involves a multi-step approach:

- Coupling Reactions : Amide bond formation using carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to link the furan-indole-ethylamine moiety to the nitrobenzamide backbone .

- Functional Group Modifications : Sequential protection/deprotection of reactive groups (e.g., indole nitrogen) to avoid side reactions .

- Purification : Column chromatography or HPLC to isolate the compound, followed by spectroscopic validation (NMR, IR) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.1–7.4 ppm) and confirms connectivity .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., observed vs. calculated m/z) .

- X-ray Crystallography : Resolves 3D geometry, particularly for nitrobenzamide orientation and heterocyclic ring conformations .

Q. What are the primary solubility and stability considerations for this compound?

- Solubility : Low aqueous solubility due to aromatic and nitro groups; DMSO or ethanol is recommended for dissolution .

- Stability : Sensitive to light and moisture; store in inert atmospheres at -20°C. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Temperature Control : Maintain 0–5°C during amide coupling to minimize racemization .

- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt) to reduce side products .

- Continuous Flow Reactors : Improve reproducibility and scalability for multi-step syntheses .

Q. How do computational methods aid in predicting biological interactions?

- Molecular Docking : Predict binding modes with targets (e.g., kinases) by aligning the nitro group as a hydrogen bond acceptor .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., ligand-receptor RMSD < 2 Å over 100 ns) .

- QSAR Models : Correlate structural features (e.g., nitro position) with anti-inflammatory or anticancer activity .

Q. How can contradictory biological activity data be resolved?

- Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity) across studies to minimize variability .

- Structural Analogs : Compare activity of derivatives (e.g., replacing nitro with methoxy) to identify pharmacophores .

- Target Profiling : Screen against a panel of enzymes/receptors (e.g., COX-2, EGFR) to clarify specificity .

Q. What strategies validate the compound’s mechanism of action in vitro?

- Enzyme Inhibition Assays : Measure IC50 values for target inhibition (e.g., <10 μM for kinase X) .

- Cellular Pathway Analysis : Western blotting to track downstream biomarkers (e.g., phosphorylated ERK1/2) .

- Competitive Binding Studies : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify receptor occupancy .

Methodological Considerations

Q. How to address low purity in final product isolation?

- Gradient Elution Chromatography : Optimize mobile phase ratios (e.g., hexane:EtOAc from 9:1 to 1:1) .

- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .

- HPLC-MS Monitoring : Detect trace impurities (<0.1%) and adjust purification parameters .

Q. What are best practices for handling air-sensitive intermediates?

- Schlenk Line Techniques : Perform reactions under nitrogen/argon to prevent oxidation .

- Low-Temperature Quenching : Add cold aqueous solutions (e.g., NH4Cl) to stabilize reactive intermediates .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in reported synthetic yields?

- Reagent Purity : Ensure coupling agents (e.g., EDCI) are freshly distilled to avoid moisture contamination .

- Replicate Experiments : Conduct triplicate trials with statistical analysis (e.g., ±5% SD) .

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., dimerization) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.